Ammonium 2-amino-5-(4-cyclohexylphenoxy)benzenesulphonate
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Overview
Description
Ammonium 2-amino-5-(4-cyclohexylphenoxy)benzenesulphonate is a chemical compound with the molecular formula C18H24N2O4S It is known for its unique structure, which includes an ammonium group, an amino group, and a cyclohexylphenoxy group attached to a benzenesulphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2-amino-5-(4-cyclohexylphenoxy)benzenesulphonate typically involves multiple steps. One common method includes the reaction of 2-amino-5-(4-cyclohexylphenoxy)benzenesulphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions, often involving specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium 2-amino-5-(4-cyclohexylphenoxy)benzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ammonium 2-amino-5-(4-cyclohexylphenoxy)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of ammonium 2-amino-5-(4-cyclohexylphenoxy)benzenesulphonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ammonium 2-amino-5-(4-phenylphenoxy)benzenesulphonate
- Ammonium 2-amino-5-(4-methylphenoxy)benzenesulphonate
- Ammonium 2-amino-5-(4-ethylphenoxy)benzenesulphonate
Uniqueness
Ammonium 2-amino-5-(4-cyclohexylphenoxy)benzenesulphonate is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
79392-36-2 |
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Molecular Formula |
C18H24N2O4S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
azanium;2-amino-5-(4-cyclohexylphenoxy)benzenesulfonate |
InChI |
InChI=1S/C18H21NO4S.H3N/c19-17-11-10-16(12-18(17)24(20,21)22)23-15-8-6-14(7-9-15)13-4-2-1-3-5-13;/h6-13H,1-5,19H2,(H,20,21,22);1H3 |
InChI Key |
KHLUUESJOUMEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)N)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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